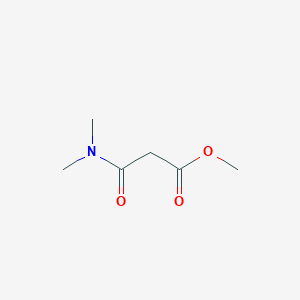

methyl 3-(dimethylamino)-3-oxo-propanoate

Description

The study of molecules like methyl 3-(dimethylamino)-3-oxo-propanoate is driven by the constant need for novel and efficient methods to synthesize complex organic structures, particularly those with pharmaceutical or material science applications. The combination of a β-keto amide and a methyl ester within a single, relatively simple molecule offers chemists a versatile platform for a wide array of chemical transformations.

The β-keto amide and β-keto ester functional groups are cornerstones of modern synthetic organic chemistry, prized for their versatility as building blocks. researchgate.netbenthamdirect.com These motifs are present in a vast number of biologically active compounds and serve as key intermediates in the synthesis of complex molecules. researchgate.net

The power of β-keto amides and esters lies in the juxtaposition of multiple reactive sites within their structures. researchgate.net The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly acidic, allowing for easy deprotonation to form a highly reactive enolate ion. fiveable.me This enolate can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Claisen condensations, enabling the construction of intricate carbon skeletons. fiveable.menih.gov

Furthermore, the ketone and the amide or ester carbonyls themselves are electrophilic sites, susceptible to attack by nucleophiles. This dual nucleophilic and electrophilic nature allows for a rich and diverse range of chemical transformations. researchgate.net β-keto amides, in particular, are lauded as "jack-of-all-trades" building blocks, essential for the synthesis of numerous heterocyclic compounds through multicomponent reactions, often facilitated by transition-metal or organocatalysis. researchgate.net The synthesis of functionalized β-keto amides is a significant area of research, with methods often involving the acylation of amide enolates or their synthetic equivalents. nih.gov

The investigation of simple N,N-dimethyl substituted compounds has a long history, which provides a backdrop for the development of more complex reagents like this compound. A foundational related molecule, N,N-Dimethylacetamide (DMAc), was identified as a reaction product as far back as 1914. acs.org For decades, DMAc and the related N,N-dimethylformamide (DMF) were primarily used as high-boiling, polar aprotic solvents, valued for their ability to dissolve a wide range of substances and their stability towards strong bases. acs.orgwikipedia.org

A significant evolution in the field has been the more recent recognition of these simple amides not just as passive solvents but as active reagents. nih.govchemicalbook.com Modern research has demonstrated that DMF and DMAc can serve as multipurpose synthons, delivering their own hydrogen, carbon, nitrogen, and oxygen atoms in a variety of chemical transformations. nih.govresearchgate.net This has opened up new avenues for amination, formylation, and other synthetic operations. nih.gov

In parallel, the synthesis of other N,N-dimethyl-substituted propanoates has been explored. For instance, Methyl 3-(dimethylamino)propionate, which features a dimethylamino group and a methyl ester but lacks the keto group, is another well-documented compound. sigmaaldrich.comsigmaaldrich.com The development of synthetic routes to these varied N,N-dimethyl substituted molecules illustrates the ongoing effort to create a toolbox of versatile building blocks for organic synthesis.

The synthetic utility of this compound is directly linked to its fundamental structural and reactive properties. As a β-keto amide, its reactivity is governed by the interplay between the ketone, the N,N-dimethylamide, and the intervening methylene (B1212753) group.

Structural Characteristics: The key structural features include an N,N-disubstituted amide, a ketone, and a methyl ester. The presence of the electron-donating nitrogen atom of the amide influences the electronic properties of the adjacent carbonyl group. Due to resonance, the C-N bond of an amide has significant double-bond character, which makes the amide group generally less reactive than esters or ketones. libretexts.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 26387-74-6 |

Data sourced from Cenmed Enterprises. cenmed.com

Fundamental Reactivity: The reactivity of this compound can be understood by considering its principal functional groups:

α-Methylene Group: The protons on the carbon between the two carbonyls are acidic and can be removed by a base to form a nucleophilic enolate. This is a common reaction pathway for β-dicarbonyl compounds, enabling alkylation and acylation at this position. fiveable.me

Ketone Carbonyl: This group can act as an electrophile, reacting with various nucleophiles.

Amide Carbonyl: While less reactive than the ketone, the amide carbonyl can still undergo nucleophilic attack, particularly under harsh conditions or with activation. libretexts.org N,N-dimethyl amides can be made to react with primary amines in transamidation reactions. thieme-connect.com

Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid or undergo transesterification with other alcohols. researchgate.net

The molecule's N,N-dimethylamide portion is analogous to that in DMAc, which is known to be a source of the dimethylaminyl radical or other fragments under specific catalytic conditions. nih.govresearchgate.net This suggests that this compound could potentially participate in similar transformations, adding another layer to its synthetic potential.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N,N-Dimethylacetamide (DMAc) |

| N,N-dimethylformamide (DMF) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(dimethylamino)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7(2)5(8)4-6(9)10-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSROVVPYJBMJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26387-74-6 | |

| Record name | methyl 2-(dimethylcarbamoyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Dimethylamino 3 Oxo Propanoate and Its Derivatives

Direct Synthesis Approaches to Methyl 3-(dimethylamino)-3-oxo-propanoate

Direct synthetic routes to this compound often involve the formation of the amide bond as a key step, starting from readily available malonic acid derivatives.

Esterification-Amidation Routes from Malonic Acid Derivatives

A primary strategy for the synthesis of the target compound involves a two-step sequence of esterification and amidation starting from malonic acid, or a one-step amidation from a malonic acid monoester.

A well-established method for the formation of an amide bond is the coupling of a carboxylic acid and an amine using a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net In the context of synthesizing this compound, this would involve the reaction of 3-methoxy-3-oxopropanoic acid (the monomethyl ester of malonic acid) with dimethylammonium chloride.

The reaction mechanism (as depicted in Figure 1) involves the activation of the carboxylic acid group of 3-methoxy-3-oxopropanoic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the dimethylamine (B145610), liberated from its salt, to form the desired amide bond. DMAP acts as an acyl transfer catalyst, forming a more reactive acyl-pyridinium species, which accelerates the reaction. The use of the hydrochloride salt of dimethylamine would necessitate the addition of a non-nucleophilic base to liberate the free amine for the reaction to proceed.

A similar transformation is documented in the synthesis of a related β-keto amide, where 3-methoxy-3-oxopropanoic acid was coupled with an amine using EDC hydrochloride and hydroxybenzotriazole (B1436442) (HOBt), a common alternative to DMAP, in the presence of a base. researchgate.net

Alternative One-Pot and Multicomponent Reactions for Scaffold Construction

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation. sci-hub.boxrsc.org While a specific one-pot synthesis for this compound is not extensively documented, the principles of MCRs can be applied to construct the β-keto amide scaffold.

For instance, a four-component reaction involving ninhydrin, malononitrile, a primary amine, and a dialkyl acetylenedicarboxylate (B1228247) has been shown to produce complex heterocyclic propellanes in a single step in water. sci-hub.box This demonstrates the power of MCRs to rapidly build molecular complexity from simple starting materials. Another example is the use of DMAP as a catalyst in the ultrasonic-assisted, four-component synthesis of tetrahydropyridine (B1245486) derivatives. researchgate.net

A plausible one-pot approach to the target molecule could involve the in-situ generation of a reactive malonic acid derivative which then undergoes amidation. For example, the reaction of Meldrum's acid with silylated amines can produce malonic acid monoamides, which can then be acylated to form β-keto amides. researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, where the α-carbon is a stereocenter, requires sophisticated methods for stereocontrol.

Strategies for Stereocontrol in β-Keto Amide Formation

Achieving stereocontrol in the synthesis of α-substituted β-keto amides is challenging due to the potential for racemization of the acidic α-proton. Several strategies have been developed to address this, including the use of chiral auxiliaries, chiral catalysts, and dynamic kinetic resolution.

One effective strategy is the use of a chiral auxiliary , a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. mdpi.com For example, a chiral amine can be used to form an enantiopure enamine from a β-ketoester, which then undergoes a stereoselective reaction. The auxiliary is subsequently removed to yield the chiral product. mdpi.com The use of chiral N-tert-butanesulfinyl imines is another powerful method for the stereocontrolled synthesis of complex molecules. nih.gov

Dynamic kinetic resolution (DKR) is another powerful technique. In a DKR, a racemic starting material is converted into a single enantiomer of the product through the use of a chiral catalyst that selectively reacts with one enantiomer of the substrate while equilibrating the other. This has been successfully applied to the synthesis of β-branched aromatic amino acids. nih.gov

The concept of a transient chiral auxiliary has also emerged, where the chiral auxiliary is formed in situ from an achiral precursor through the action of a chiral catalyst. acs.org Furthermore, chiral lithium amides can act as "traceless" auxiliaries in enantioselective Michael additions of carboxylic acids, where the chiral amide is not covalently bound to the substrate but influences the stereochemistry of the reaction through aggregate formation. acs.org

Chiral Auxiliary and Organocatalytic Approaches

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. These can be derived from readily available natural products like amino acids or alkaloids.

Organocatalysis , the use of small organic molecules as catalysts, has become a powerful tool for enantioselective synthesis. For β-keto amides and esters, several organocatalytic approaches have been developed.

Cinchona alkaloids and their derivatives have been used as highly effective organocatalysts in the enantioselective α-functionalization of β-keto esters, often under phase-transfer conditions. rsc.orgnih.govacs.org For example, hybrid amide-based Cinchona alkaloids have been shown to catalyze the α-chlorination of β-keto esters with high yields and enantioselectivities. acs.org

N-Heterocyclic carbenes (NHCs) have been employed in the enantioselective synthesis of γ-keto-β-silyl amides through a formal [4+2] annulation followed by nucleophilic ring-opening. organic-chemistry.org

Proline and its derivatives are also well-known organocatalysts, often used in intramolecular Mannich reactions to create chiral cyclic structures. nih.gov

The table below summarizes some of the advanced stereoselective methodologies applicable to the synthesis of chiral β-keto amides.

| Methodology | Key Features | Example Catalyst/Auxiliary | Relevant Findings | References |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Trans-1,2-diaminocyclohexane | Formation of enantiopure enamines for stereoselective α-functionalization. | mdpi.com |

| Chiral Lithium Amides | "Traceless" auxiliaries for enantioselective conjugate additions. | Koga-type tetramines | High enantioselectivity through in-situ formation of chiral aggregates. | acs.org |

| Organocatalysis (Cinchona Alkaloids) | Phase-transfer catalysis for enantioselective α-functionalization. | Hybrid amide-based Cinchona derivatives | High yields and enantiomeric excesses (up to 97% ee) in α-chlorination. | acs.org |

| Organocatalysis (NHCs) | Catalysis of annulation reactions to form chiral intermediates. | N-Heterocyclic Carbenes | Enantioselective synthesis of γ-keto-β-silyl amides. | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of N,N-Dimethyl-β-Keto Esters

The synthesis of N,N-dimethyl-β-keto esters, including this compound, is increasingly guided by the principles of green chemistry. This approach emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com Key goals include maximizing atom economy, utilizing catalysts to improve energy efficiency, employing safer solvents, and minimizing waste, all of which contribute to more sustainable and environmentally friendly manufacturing. jk-sci.comnumberanalytics.com

The pursuit of greener synthetic routes has led to the development of methods that minimize or eliminate the need for conventional organic solvents, which are often volatile, toxic, and difficult to dispose of. Similarly, the use of catalysts is central to green chemistry as they allow reactions to proceed under milder conditions with greater efficiency and selectivity. jk-sci.com

Solvent-Free Synthesis:

A significant advancement in the synthesis of analogous compounds is the use of solvent-free reaction conditions. For instance, a close structural analogue of this compound was synthesized in a swift, 30-minute reaction without any solvent. rsc.org This was achieved through a base-catalyzed Michael addition using only catalytic amounts of potassium tert-butoxide (<6.5 mol%). rsc.org Another prominent solvent-free method involves the use of enzymes. Lipase-catalyzed transesterification has been demonstrated as a general route to prepare β-keto esters under mild, solvent-free conditions, proving effective for producing optically active products. google.com Direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamides at room temperature also showcases an efficient solvent-free approach that avoids metal catalysts and hazardous solvents. researchgate.net

Catalytic Methods:

Catalysis offers a powerful tool for enhancing the sustainability of chemical synthesis. Various catalytic systems have been applied to the synthesis of β-keto esters and their derivatives.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. Self-sufficient heterogeneous biocatalysts have been developed for the asymmetric reduction of β-keto esters to yield enantiomerically pure β-hydroxy esters. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are used for the chemoselective acylation of alcohols to produce β-keto esters in high yields (>90%). google.com

Metal Catalysis: Transition metal catalysts are widely used for their high activity. Palladium complexes can catalyze the formation of α-allyl ketones from allyl β-keto esters under neutral conditions via decarboxylation. nih.gov A hybrid system of palladium and ruthenium complexes has been used for the asymmetric dehydrative condensation of β-keto esters with allylic alcohols under nearly neutral conditions, preventing product racemization. nih.gov Other metals, like Molybdenum(VI) dichloride dioxide and Niobium pentachloride (NbCl₅), have been shown to effectively catalyze the condensation of aldehydes with ethyl diazoacetate to give β-keto esters in high yields at room temperature. organic-chemistry.org

Organocatalysis: Metal-free organocatalysts have emerged as an environmentally friendly alternative. Bifunctional amine-thiourea catalysts bearing multiple hydrogen bond donors have been used for the highly efficient asymmetric amination of cyclic β-keto esters. semanticscholar.org Furthermore, photo-organocatalytic systems have been developed for the enantioselective α-hydroxylation of β-keto esters using molecular oxygen and a phase transfer catalyst. rsc.org

| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Source |

|---|---|---|---|---|

| Base Catalysis | Potassium tert-butoxide (KOtBu) | Michael Addition | Solvent-free, rapid (30 min), catalytic amounts (<6.5 mol%) | rsc.org |

| Biocatalysis | Lipase (e.g., CALB) | Transesterification | Mild, solvent-free conditions, high yields (>90%) | google.com |

| Biocatalysis | Ketoreductases (e.g., LkKRED) | Asymmetric Reduction | High enantiomeric purity, cofactor regeneration | rsc.org |

| Metal Catalysis | Palladium(0) complexes | Allylation/Decarboxylation | Neutral conditions, forms α-allyl ketones | nih.gov |

| Metal Catalysis | Pd/Ru dual system | Dehydrative Condensation | Asymmetric, nearly neutral conditions, high diastereoselectivity | nih.gov |

| Organocatalysis | Amine-thiourea | Asymmetric Amination | Metal-free, highly efficient, up to 96% ee | semanticscholar.org |

| Organocatalysis | Phase Transfer Catalyst | Photo-organocatalytic α-hydroxylation | Uses O2 as oxidant, good yields and enantiopurity | rsc.org |

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comjocpr.com It provides a theoretical measure of how much starting material is incorporated into the final molecule, with a higher atom economy indicating less waste generation. jocpr.com

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 numberanalytics.com

Reactions with inherently high atom economy, such as addition and rearrangement reactions, are preferred in green synthesis. jk-sci.comjocpr.com Michael-type addition reactions, for example, have a theoretical atom economy of 100% because all reactant atoms are incorporated into the product. nih.gov The previously mentioned base-catalyzed synthesis of a β-keto ester analogue is an example of such a reaction. rsc.org Another strategy to achieve high atom economy is through metal- and additive-free procedures that generate only benign by-products like water. mdpi.com

| Synthetic Route | Reaction Type | Key Green Principles | Reported Metrics | Source |

|---|---|---|---|---|

| Base-catalyzed synthesis of a methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate | Michael Addition | Solvent-free, catalytic, 100% theoretical atom economy | Improved Complete E-factor and Carbon Intensity vs. patented routes | rsc.org |

| Lipase-catalyzed synthesis of β-keto esters | Transesterification | Solvent-free, biocatalysis, mild conditions | High yields (>90%) | google.com |

| Alkylation using HFIP as promoter | Alkylation | Metal- and additive-free, high atom economy (water as by-product) | Good yield (62%) | mdpi.com |

| Michael addition optimization | Michael Addition | Optimization of solvent for greenness (e.g., 2-MeTHF), 100% atom economy | Improved Reaction Mass Efficiency (RME) from 60% to 92% | nih.gov |

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Dimethylamino 3 Oxo Propanoate

Reactivity of the Active Methylene (B1212753) Group (α-Carbon)

The carbon atom situated between the ester and amide carbonyl groups (the α-carbon) is particularly reactive due to the electron-withdrawing nature of the adjacent carbonyls. This results in the protons attached to this carbon being significantly more acidic than those of a simple ketone or ester, facilitating the formation of a stabilized carbanion.

Enolization and Formation of Carbon Nucleophiles

The acidity of the α-protons allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile, capable of reacting with a variety of electrophiles at the α-carbon, which is a key feature of its synthetic utility.

Lithium enolates of β-dicarbonyl compounds are powerful intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds with a high degree of control. ethz.ch The generation of the lithium enolate of methyl 3-(dimethylamino)-3-oxo-propanoate can be achieved by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). bham.ac.uk The use of a strong base like LDA ensures essentially complete and irreversible deprotonation, preventing self-condensation reactions. bham.ac.uk

The structure of lithium enolates in solution can be complex, often existing as aggregates such as dimers or tetramers. ethz.ch The specific aggregation state is influenced by the solvent, the presence of additives, and the steric and electronic properties of the enolate itself. For instance, in non-polar solvents, tetrameric structures may be favored, while in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF), dimeric species are more common. acs.org The reactivity of these enolates is highly dependent on their aggregation state, with monomeric species generally exhibiting higher reactivity. acs.org

Once formed, the lithium enolate of this compound is a potent nucleophile that can participate in a range of alkylation reactions with electrophiles such as alkyl halides. These reactions proceed via an SN2 mechanism and are most effective with primary and secondary alkyl halides. researchgate.net The general scheme for the generation and alkylation of the lithium enolate is depicted below:

Scheme 1: Generation and Alkylation of the Lithium Enolate

In this reaction, LDA deprotonates the active methylene group to form the lithium enolate, which then undergoes alkylation with an alkyl halide (R-X) to yield the α-substituted product.

The use of chiral lithium amides as the base for deprotonation can induce enantioselectivity in the subsequent alkylation, providing a route to chiral α-substituted β-keto amides. ethz.ch

Condensation Reactions with Electrophiles

The active methylene group of this compound can participate in various condensation reactions with electrophilic partners, such as aldehydes and ketones. A notable example is the Knoevenagel condensation. While specific examples with this compound are not extensively documented, the reactivity of analogous β-keto amides suggests that it would readily undergo this reaction.

In a typical Knoevenagel condensation, the active methylene compound is deprotonated by a weak base, and the resulting carbanion adds to the carbonyl group of an aldehyde or ketone. Subsequent dehydration of the aldol-type adduct yields the α,β-unsaturated product. The reaction is often catalyzed by amines or their salts.

A study on the aldol (B89426) reactions of the lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one, a β-lactam, demonstrated high diastereoselectivity, favoring the anti adduct with achiral aldehydes. clockss.org This suggests that the lithium enolate of this compound could also exhibit stereoselectivity in its condensation reactions.

Diazo Transfer Reactions on Related β-Keto Esters

Diazo transfer reactions are a powerful method for the synthesis of α-diazo compounds from active methylene compounds. For β-keto esters, this transformation is typically achieved using a sulfonyl azide (B81097), such as tosyl azide (TsN₃), in the presence of a base. jst.go.jp The generally accepted mechanism involves the initial deprotonation of the β-keto ester at the α-position by the base (e.g., triethylamine) to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen of the sulfonyl azide. The resulting intermediate undergoes fragmentation to yield the α-diazo-β-keto ester and the corresponding sulfonamide. jst.go.jp

The reaction course can be influenced by the structure of the sulfonyl azide and the solvent polarity, with azidation and ring contraction sometimes competing with the desired diazo transfer. clockss.org Studies on cyclic β-keto esters have shown that the diazo transfer reaction can lead to ring-opened diazo amido esters in high yields. jst.go.jprsc.org While this specific outcome is a consequence of the cyclic starting material, the underlying mechanism of diazo transfer is analogous for acyclic β-keto esters. The efficiency of diazo transfer has been improved through the use of continuous flow processes, which also enhance the safety of handling potentially explosive sulfonyl azides. google.com

Transformations Involving the Dimethylamino and Carbonyl Moieties

The ester and amide carbonyl groups of this compound also exhibit characteristic reactivity, allowing for a range of transformations such as reduction and amidation. The relative reactivity of these two groups is a key consideration in designing selective synthetic routes.

Amide Carbonyl Reactivity: Reduction and Amidation

The presence of both an ester and an amide in the same molecule presents a challenge for selective transformations. Generally, esters are more electrophilic and thus more reactive towards nucleophiles than amides. However, the specific reaction conditions can be tuned to favor reaction at one site over the other.

Reduction:

The selective reduction of one carbonyl group in the presence of the other is a valuable synthetic tool. The reduction of esters to primary alcohols typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Amides are also reduced by LiAlH₄ to the corresponding amines. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally unreactive towards both esters and amides under standard conditions. However, the reactivity of NaBH₄ can be enhanced by the addition of certain additives or by changing the solvent. For example, various carboxylic esters can be reduced by NaBH₄ in mixed solvents of t-butyl alcohol-methanol or THF-methanol.

In the context of this compound, the β-keto group can be selectively reduced. For instance, α-diazo-β-keto esters have been reduced to the corresponding α-diazo-β-hydroxy esters using NaBH₄ in THF at low temperatures. researchgate.netmdpi.com This suggests that the ketone functionality is more susceptible to reduction under these conditions than the ester. The selective reduction of an ester in the presence of an amide is more challenging. However, methods for the selective reduction of α,β-unsaturated Weinreb amides in the presence of α,β-unsaturated esters have been developed, which involve the in situ protection of the ester. jst.go.jpnih.gov

Amidation:

The conversion of the methyl ester group to a new amide can be achieved through amidation with an amine. This reaction typically requires heating or the use of a catalyst. Base-promoted direct amidation of unactivated esters has been shown to be an effective method. [CN101337906B] For example, the reaction of isobutyryl methyl acetate (B1210297) with aniline, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), yields the corresponding N-phenyl amide. rsc.org This suggests that a similar transformation could be applied to this compound to selectively react at the ester position, leaving the existing dimethylamide intact. The choice of base and solvent can significantly influence the reaction outcome. nih.gov

Below is a table summarizing the reactivity of the different functional groups in this compound.

| Functional Group | Reagent/Condition | Product Type | Reference |

| Active Methylene | LDA, R-X | α-Alkylated product | bham.ac.ukresearchgate.net |

| Active Methylene | Aldehyde/Ketone, Base | α,β-Unsaturated product | clockss.org |

| Active Methylene | TsN₃, Base | α-Diazo product | jst.go.jp |

| β-Keto Carbonyl | NaBH₄ | β-Hydroxy product | researchgate.netmdpi.com |

| Ester Carbonyl | Amine, Catalyst | Amide | rsc.org |

Ester Carbonyl Reactivity: Transesterification and Saponification

The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions, most notably transesterification and saponification.

Transesterification

Transesterification involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of methanol (B129727) is eliminated, yielding the new ester.

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which attacks the ester carbonyl carbon. This forms a tetrahedral intermediate that subsequently collapses, eliminating a methoxide (B1231860) ion to give the new ester.

| Reaction | Catalyst | Reactant Alcohol (R-OH) | Expected Product |

| Transesterification | Acid (e.g., H₂SO₄) | Ethanol | Ethyl 3-(dimethylamino)-3-oxo-propanoate |

| Transesterification | Base (e.g., NaOEt) | Isopropanol | Isopropyl 3-(dimethylamino)-3-oxo-propanoate |

Saponification

Saponification is the hydrolysis of the ester group under basic conditions, typically using a strong base such as sodium hydroxide (B78521) or potassium hydroxide. This irreversible reaction yields the carboxylate salt of the corresponding carboxylic acid and methanol. The β-keto acid that would be formed upon acidification is prone to decarboxylation, especially upon heating.

The reaction proceeds via a nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a methoxide ion to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt.

| Reaction | Reagent | Initial Product | Final Product (after acidification) |

| Saponification | Sodium Hydroxide (NaOH) | Sodium 3-(dimethylamino)-3-oxo-propanoate | 3-(Dimethylamino)-3-oxo-propanoic acid |

Conversion to Thioamide Analogs via Thionation (e.g., Lawesson's Reagent)

The amide carbonyl of this compound can be converted to a thioamide using a thionating agent, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) being a prominent example. organic-chemistry.orgwikipedia.org This transformation is a key step in the synthesis of various sulfur-containing heterocyclic compounds. organic-chemistry.org

The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. nih.gov This species then undergoes a [2+2] cycloaddition with the amide carbonyl group to form a four-membered thiaoxaphosphetane intermediate. nih.gov Subsequent cycloreversion, driven by the formation of a stable P=O bond, leads to the desired thioamide and a phosphorus-containing byproduct. organic-chemistry.orgnih.gov Generally, amides react faster with Lawesson's reagent than esters, allowing for selective thionation of the amide carbonyl in this compound under controlled conditions. organic-chemistry.orgnih.gov

A typical procedure involves refluxing the amide with Lawesson's reagent in an inert solvent like toluene. nih.gov

| Reactant | Reagent | Solvent | Expected Product |

| This compound | Lawesson's Reagent | Toluene | Methyl 3-(dimethylamino)-3-thioxo-propanoate |

Nucleophilic and Electrophilic Pathways of Polyfunctional Derivatives

The presence of multiple functional groups in derivatives of this compound opens up a variety of nucleophilic and electrophilic reaction pathways.

Nucleophilic Pathways

The most significant nucleophilic character arises from the α-carbon, the carbon atom situated between the two carbonyl groups. The protons on this carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyl groups. Deprotonation by a suitable base generates a resonance-stabilized enolate, which is a potent nucleophile. This enolate can then react with various electrophiles in reactions such as alkylations, acylations, and aldol condensations. For instance, reaction with an alkyl halide would introduce an alkyl group at the α-position.

Electrophilic Pathways

The carbonyl carbons of both the ester and the amide functionalities are electrophilic centers and are susceptible to attack by nucleophiles. As discussed, this is the basis for transesterification and saponification at the ester group. Similarly, the amide carbonyl can be attacked by strong nucleophiles, although amides are generally less reactive than esters.

Cyclization Reactions and Intramolecular Transformations

The structure of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. nih.gov The 1,3-dicarbonyl motif is particularly well-suited for condensation reactions with dinucleophiles.

For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. youtube.com The reaction proceeds through initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

Similarly, condensation with other binucleophiles can be envisioned to form a variety of five- and six-membered heterocyclic rings. For instance, reaction with hydroxylamine (B1172632) could yield isoxazole (B147169) derivatives, and reaction with amidines could produce pyrimidine (B1678525) derivatives.

Intramolecular transformations are also possible, particularly in derivatives of this compound that contain a suitably positioned reactive group. For instance, a derivative with a leaving group on the N-methyl group could potentially undergo an intramolecular N-alkylation to form a cyclic product. Furthermore, intramolecular aldol-type reactions could occur if a suitable electrophilic center is present within the molecule. Gold-catalyzed intramolecular additions of β-keto amides to alkenes have been reported to form lactams. nih.gov

| Reactant | Dinucleophile | Expected Heterocyclic Product | | :--- | :--- | :--- | :--- | | this compound | Hydrazine (H₂N-NH₂) | 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester derivative | | this compound | Hydroxylamine (H₂N-OH) | 5-Hydroxyisoxazole-3-carboxylic acid methyl ester derivative |

Applications As a Versatile Synthetic Building Block in Complex Molecule Construction

Precursor in Heterocyclic Compound Synthesis

The reactivity of methyl 3-(dimethylamino)-3-oxo-propanoate and related enaminones is extensively utilized in the synthesis of a diverse range of heterocyclic compounds. These reagents act as masked α-formyl-α-substituted acid derivatives, enabling the construction of numerous monocyclic and fused heterocyclic systems. The dimethylamino group serves as an excellent leaving group, while the adjacent carbonyl and ester functionalities provide reactive sites for cyclization reactions.

Formation of Pyrazole (B372694), Isoxazole (B147169), Pyrimidine (B1678525), and Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidine (B1248293), Imidazo[1,2-a]pyrimidine)

The compound is a key building block for several important classes of heterocycles through condensation reactions with various binucleophiles.

Pyrazole: The synthesis of pyrazole derivatives can be achieved through the reaction of β-enamino compounds like this compound with hydrazine (B178648) derivatives. The reaction proceeds via condensation and subsequent intramolecular cyclization to form the pyrazole ring.

Isoxazole: Isoxazole derivatives are readily synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones, which are structurally similar to the title compound, with hydroxylamine (B1172632) hydrochloride. This reaction can be performed efficiently in aqueous media without the need for a catalyst, highlighting a green chemistry approach. The process involves the formation of an oxime intermediate, followed by cyclization to yield the 5-substituted isoxazole ring.

Pyrimidine: The pyrimidine core can be constructed using β-ketoester derivatives in condensation reactions. For instance, reacting a suitable precursor with guanidine (B92328) hydrochloride can lead to the formation of dihydropyrimidine (B8664642) carboxylates, which can be subsequently oxidized to the corresponding pyrimidine.

Fused Heterocyclic Systems: The compound's utility extends to the synthesis of more complex, fused heterocyclic scaffolds that are prominent in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidine: This scaffold is frequently synthesized by the condensation of 3-aminopyrazole (B16455) with β-enaminones or related 1,3-dicarbonyl compounds. The reaction typically involves heating the reactants in a solvent like acetic acid. The resulting pyrazolo[1,5-a]pyrimidine derivatives are investigated for various biological activities, including their potential as kinase inhibitors and antifungal agents.

Imidazo[1,2-a]pyrimidine (B1208166): These systems are synthesized through condensation reactions, for example, between 2-aminopyrimidine (B69317) and α-haloketones under microwave irradiation, which provides an effective and rapid method. The imidazo[1,2-a]pyrimidine core is a crucial component in molecules developed as antagonists for the androgen receptor and is known to be a substrate for aldehyde oxidase (AO), prompting medicinal chemistry efforts to modify the structure to improve its metabolic profile.

| Heterocyclic System | Key Reactants | Significance/Application | Reference |

|---|---|---|---|

| 5-Arylisoxazoles | 3-(Dimethylamino)-1-arylprop-2-en-1-one and Hydroxylamine Hydrochloride | Synthesized in aqueous media, representing a green chemistry approach. | |

| Pyrazolo[1,5-a]pyrimidines | Enaminone and 5-Aminopyrazole | Investigated as potential kinase inhibitors and for antifungal activity. | |

| Imidazo[1,2-a]pyrimidines | 2-Aminopyrimidine and 2-Bromoarylketones | Core scaffold in bioactive molecules, including antimicrobial agents. | |

| Pyrido[2,3-d]pyrimidines | 2-Aminonicotinic acid and Urea (initial steps) | Core structure for EGFR kinase inhibitors. |

Utilization in the Synthesis of Nitrogen-Containing Scaffolds

The ability of this compound to react with a variety of nitrogen-based nucleophiles makes it an invaluable tool for creating a wide range of nitrogen-containing scaffolds. The synthesis of pyrazoles, pyrimidines, and their fused analogues are prime examples of this versatility. These heterocyclic frameworks are central to the development of new pharmaceuticals and agrochemicals due to their prevalence in biologically active molecules. The compound provides a reliable and straightforward route to these scaffolds, often allowing for the introduction of molecular diversity through the selection of different reaction partners.

Intermediate in the Synthesis of Bioactive Molecules and Natural Product Analogues

The heterocyclic systems derived from this compound are often not the final products but rather key intermediates en route to more complex, biologically active molecules.

Construction of Polycyclic Meridianin Analogues

The meridianins are a class of marine indole (B1671886) alkaloids that exhibit significant antitumor activity. The synthesis of analogues of these natural products often involves the construction of a core pyrimidine ring. For example, analogues of meridianin D have been synthesized starting from 3-cyanoacetyl indole. This starting material is treated with dimethylformamide-dimethylacetal to generate a reactive enaminonitrile intermediate, which is functionally related to this compound. This intermediate is then cyclized with aminoguanidine (B1677879) to form the central 2-aminopyrimidine ring of the meridianin scaffold. This strategy highlights how building blocks with similar reactivity are employed in the synthesis of complex natural product analogues.

Derivatization for Medicinal Chemistry Targets and Scaffolds

The heterocyclic scaffolds generated from this compound are ideal for further functionalization in medicinal chemistry programs. The pyrazolo[1,5-a]pyrimidine core, for instance, has been extensively derivatized to explore structure-activity relationships for various therapeutic targets. By performing reactions such as Suzuki or Buchwald-Hartwig couplings on halogenated pyrazolo[1,5-a]pyrimidine intermediates, different substituents can be introduced at specific positions on the ring system. This approach has been successfully used to develop potent and selective inhibitors of protein kinases like PI3Kδ and CDK2, which are important targets in cancer therapy. Similarly, the imidazo[1,2-a]pyrimidine scaffold has been modified to create peptidomimetics and androgen receptor antagonists, demonstrating the broad applicability of these core structures in drug discovery.

| Bioactive Scaffold | Therapeutic Target/Application | Synthetic Strategy | Reference |

|---|---|---|---|

| Meridianin D Analogues | Antitumor Agents | Cyclization of an enaminonitrile intermediate to form a pyrimidine ring. | |

| Pyrazolo[1,5-a]pyrimidines | PI3Kδ Inhibitors, CDK2/TRKA Kinase Inhibitors | Condensation followed by Suzuki or Buchwald-Hartwig coupling for derivatization. | |

| Imidazo[1,2-a]pyrimidines | Androgen Receptor Antagonists, Antimicrobial Agents | Condensation reactions followed by structural modification to reduce metabolism. | |

| Pyrido[2,3-d]pyrimidines | EGFRL858R/T790M Inhibitors | Multi-step synthesis involving construction of the fused pyrimidine ring. |

Role in the Development of Functional Materials and Specialty Chemicals

While the primary application of this compound is in the synthesis of complex heterocyclic molecules for medicinal chemistry, its utility also extends to the production of other high-value chemical entities. It is used as an intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. The functional groups present in the molecule allow for its incorporation into a variety of structures, making it a versatile starting point for compounds with tailored properties for specific industrial applications.

Synthesis of Analogous Compounds for Solvent Applications

The use of this compound as a direct building block for the synthesis of analogous compounds for solvent applications is not specifically detailed in the reviewed scientific literature.

Research into green, polar aprotic solvents has highlighted structurally related compounds, such as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. rsc.orgresearchgate.net This compound, known commercially as PolarClean, is noted for its potential as a non-toxic replacement for conventional solvents like DMF and NMP. rsc.org The synthesis of this solvent analogue involves different starting materials and strategies, such as the Michael addition of methyl propionate (B1217596) to dimethylacrylamide, and does not utilize this compound as a precursor. rsc.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published experimental data found.

1H NMR Data Analysis for Proton Environments

No published experimental data found.

13C NMR Data Analysis for Carbon Framework

No published experimental data found.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

No published experimental data found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No published experimental data found.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published experimental data found.

Infrared (IR) Spectroscopy for Functional Group Identification

No published experimental data found.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic methods are indispensable tools in synthetic chemistry for the separation, identification, and quantification of compounds within a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for assessing the purity of a synthesized compound and for its isolation from reaction byproducts and starting materials.

In the context of methyl 3-(dimethylamino)-3-oxo-propanoate, an HPLC method would be developed to separate it from any impurities. This would involve selecting an appropriate stationary phase (the column) and a mobile phase (the solvent or solvent mixture). The separation is based on the differential partitioning of the analyte and impurities between the two phases. A detector, such as a UV-Vis spectrophotometer, would then quantify the amount of the compound as it elutes from the column, producing a chromatogram where the area under the peak is proportional to the concentration of the compound.

Research Findings:

There is a lack of published, validated HPLC methods specifically for the analysis of this compound. While methods exist for structurally related compounds, the specific conditions such as the column type, mobile phase composition, flow rate, and detection wavelength for this particular analyte have not been reported in the available literature. Similarly, detailed protocols for its preparative isolation using chromatographic techniques are not documented.

Illustrative HPLC Method Parameters:

A typical HPLC method for a compound of this nature might involve the parameters listed in the table below. These are generalized parameters and would require optimization for the specific analysis of this compound.

| Parameter | Illustrative Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its chemical behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of methyl 3-(dimethylamino)-3-oxo-propanoate would typically begin with a geometry optimization. This process calculates the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

Following optimization, electronic properties would be calculated. Key among these is the HOMO-LUMO gap. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While no specific data exists for the target molecule, a hypothetical DFT study would yield results that could be presented as follows:

Hypothetical Data Table: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Energy of HOMO | Value not available | eV |

| Energy of LUMO | Value not available | eV |

| HOMO-LUMO Gap | Value not available | eV |

| Dipole Moment | Value not available | Debye |

Theoretical modeling can be used to map out the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. For reactions involving this compound, such as hydrolysis, aminolysis, or its use in condensation reactions, transition state modeling could identify the most likely reaction pathways. This involves locating the transition state structure and calculating its energy, which provides the activation energy barrier for the reaction. Such studies are critical for understanding reaction kinetics and selectivity. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for electronic properties, molecular dynamics (MD) simulations are better suited for studying the physical movements and interactions of molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations could identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can detail intermolecular interactions, such as hydrogen bonding with solvent molecules or self-aggregation, which influence its physical properties like solubility and boiling point.

In Silico Screening and Molecular Docking for Structure-Reactivity Relationships

In silico techniques like molecular docking are used to predict how a molecule might interact with a biological target, such as a protein's active site. researchgate.net If this compound were being investigated as a potential bioactive compound, docking studies would be performed. A library of target proteins could be screened to identify potential binding partners. The docking process predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. This information is invaluable for establishing structure-activity relationships (SAR) and guiding the design of new, more potent molecules. Without published research, specific docking scores or identified protein targets for this compound remain unknown.

Future Research Directions and Unexplored Avenues for Methyl 3 Dimethylamino 3 Oxo Propanoate

Expansion of Catalytic and Asymmetric Synthetic Methodologies

The development of efficient catalytic and asymmetric methods for the synthesis and functionalization of methyl 3-(dimethylamino)-3-oxo-propanoate is a crucial area for future research. While methods for the synthesis of β-ketoamides exist, the application of modern catalytic strategies to this specific molecule remains largely unexplored. nih.govnih.gov

Future efforts could focus on the development of transition-metal-catalyzed approaches for the asymmetric hydrogenation of the ketone functionality within this compound. For instance, manganese-based catalysts have shown excellent performance in the asymmetric hydrogenation of β-keto amides, suggesting their potential applicability. acs.orgacs.org The synthesis of chiral β-hydroxy amides from such reactions would provide valuable building blocks for the synthesis of biologically active molecules and chiral ligands. nih.gov

Furthermore, the development of enantioselective methods for the α-functionalization of this compound is a significant challenge. The acidity of the α-proton makes it susceptible to enolization and subsequent racemization. nih.gov Novel strategies employing chiral phase-transfer catalysts or organocatalysts could be investigated to achieve enantioselective alkylation, arylation, or amination at the α-position. nih.gov The use of chiral auxiliaries attached to either the ester or amide functionality could also provide a pathway to diastereoselective transformations. rsc.org

A summary of potential catalytic and asymmetric methodologies is presented in the table below.

| Methodology | Potential Transformation | Catalyst/Reagent Type | Desired Outcome |

| Asymmetric Hydrogenation | Reduction of the ketone | Chiral Manganese or Ruthenium complexes | Enantiomerically enriched β-hydroxy amides |

| Enantioselective α-Alkylation | C-C bond formation at the α-position | Chiral phase-transfer catalysts, organocatalysts | Chiral α-substituted derivatives |

| Enantioselective α-Amination | C-N bond formation at the α-position | Chiral catalysts with an electrophilic nitrogen source | Chiral α-amino acid derivatives |

| Diastereoselective Synthesis | Use of chiral auxiliaries | Evans-type auxiliaries or related systems | Diastereomerically pure functionalized products |

Investigation of Novel Reactivity Pathways under Non-Traditional Conditions

Exploring the reactivity of this compound under non-traditional reaction conditions, such as mechanochemistry, electrochemistry, and photochemistry, could unlock novel synthetic pathways and provide access to unique molecular architectures.

Mechanochemistry: The use of mechanical force, typically through ball milling, to induce chemical reactions offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.govacs.orgorganic-chemistry.orgacs.orgnih.gov Future research could investigate the mechanochemical synthesis of this compound itself, or its subsequent functionalization. For instance, the direct amidation of a suitable methyl ester precursor with dimethylamine (B145610) under ball-milling conditions could be a green and efficient synthetic route.

Electrochemistry: Electrochemical methods provide a powerful tool for promoting redox reactions without the need for chemical oxidants or reductants. mdpi.comrsc.orgnih.govrsc.org The electrochemical behavior of this compound could be investigated to explore both oxidative and reductive transformations. Anodic oxidation could potentially lead to the formation of radical intermediates for C-C or C-heteroatom bond formation, while cathodic reduction could selectively target the ketone or ester functionalities. The electrochemical decarboxylation of related malonic acid derivatives to generate transient N-acyliminium ions suggests that similar strategies could be applied to derivatives of the title compound. nih.gov

Photochemistry: The application of photochemical conditions could reveal unique reactivity patterns. For example, photo-induced enolization followed by cycloaddition reactions could lead to complex polycyclic structures. Furthermore, the use of photoredox catalysis could enable novel cross-coupling reactions at the α-position or functionalization of the N,N-dimethyl group through hydrogen atom transfer processes.

| Condition | Potential Reaction | Advantages |

| Mechanochemistry | Solvent-free synthesis and functionalization | Reduced solvent waste, potentially faster reaction rates |

| Electrochemistry | Redox transformations without chemical reagents | High functional group tolerance, environmentally friendly |

| Photochemistry | Access to unique cycloaddition and coupling reactions | Mild reaction conditions, novel reactivity pathways |

Exploration of New Applications in Emerging Fields of Chemical Science

The distinct structural features of this compound make it an attractive candidate for applications in various emerging fields of chemical science, including materials science and chemical biology.

Materials Science: The dicarbonyl moiety of this compound can act as a bidentate ligand for metal coordination, suggesting its potential use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. By modifying the ester or amide functionalities, the properties of the resulting materials, such as porosity and catalytic activity, could be fine-tuned. Furthermore, the incorporation of this building block into covalent organic frameworks (COFs) could lead to materials with tailored properties for applications in gas storage or pollutant adsorption. mdpi.com

Chemical Biology: The β-ketoamide scaffold is present in numerous biologically active compounds. nih.govresearchgate.net Derivatives of this compound could be synthesized and screened for their biological activity. For example, the introduction of pharmacophoric groups could lead to the discovery of new therapeutic agents. The compound could also serve as a versatile precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. researchgate.netchim.it

Development of High-Throughput Synthesis and Screening Platforms

To accelerate the exploration of the chemical space around this compound, the development of high-throughput synthesis and screening platforms is essential.

High-Throughput Synthesis: Continuous flow reactors and automated parallel synthesis platforms can be employed for the rapid generation of libraries of derivatives. prolabas.comrsc.orgresearchgate.netchemistryworld.com For instance, a flow chemistry setup could be designed to systematically vary the ester and amide components, allowing for the efficient synthesis of a diverse range of analogs. The integration of in-line analysis techniques, such as mass spectrometry or NMR spectroscopy, would enable real-time reaction monitoring and optimization.

High-Throughput Screening: Once libraries of compounds are synthesized, high-throughput screening methods can be used to rapidly assess their properties for specific applications. For example, in the context of drug discovery, these libraries could be screened against various biological targets. For materials science applications, automated platforms could be used to evaluate the gas sorption or catalytic properties of materials derived from these compounds. The development of DNA-encoded libraries (DELs) based on this scaffold could also provide a powerful tool for hit identification in medicinal chemistry. rsc.org

The integration of machine learning algorithms with these high-throughput platforms could further accelerate the discovery process by predicting optimal reaction conditions and identifying structure-activity relationships. chemistryworld.com

Q & A

Q. What are the recommended synthetic routes for methyl 3-(dimethylamino)-3-oxo-propanoate, and what experimental conditions optimize yield?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous β-keto esters (e.g., methyl 3-oxopentanoate) are synthesized via nucleophilic substitution or condensation reactions. For example:

- Stepwise alkylation : Use methyl bromoacetate with dimethylamine derivatives under basic conditions (e.g., NaH in THF) to introduce the dimethylamino group .

- Bredereck’s reagent : Refluxing with bis(dimethylamino)-tert-butoxymethane in toluene facilitates amino group incorporation, as demonstrated in related propenoate syntheses (55% yield) .

- Workup : Purify via liquid-liquid extraction (using dichloromethane/water) and column chromatography (silica gel, ethyl acetate/hexane).

Q. How can solubility and purity be optimized during purification?

- Solubility : Methyl 3-oxo esters (e.g., methyl 3-oxopentanoate) are slightly water-soluble but miscible with organic solvents (ethanol, THF, dichloromethane). Use solvent recrystallization (ethanol/water mixtures) for high-purity crystals .

- Analytical validation : Confirm purity (>99%) via GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water) .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : Analyze and spectra for carbonyl (δ 170–180 ppm) and dimethylamino (δ 2.8–3.2 ppm) groups. Compare to NIST Chemistry WebBook data for analogous β-keto esters .

- IR : Identify C=O stretches (~1740 cm) and N-H/N-C vibrations (if present) .

- X-ray crystallography : Resolve stereoelectronic effects using single-crystal diffraction, as applied to structurally related sulfanylpropanoate derivatives .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Nucleophilic substitution : The dimethylamino group can be displaced by amines or thiols under acidic conditions (e.g., HCl/ethanol at 80°C) .

- Condensation reactions : React with aldehydes or ketones to form heterocycles (e.g., pyridinones, pyrimidinones) via cyclization .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps to experimental reactivity (e.g., susceptibility to nucleophilic attack) .

- Molecular docking : Study interactions with enzymatic targets (e.g., acetylcholinesterase) using AutoDock Vina, leveraging crystallographic data from related sulfonamide derivatives .

Q. How do contradictory reports on reaction yields for analogous β-keto esters inform experimental design?

- Case study : Methyl 3-oxopentanoate synthesis yields vary (50–75%) depending on solvent (THF vs. DMF) and base (NaH vs. KCO). Replicate protocols with controlled anhydrous conditions to minimize hydrolysis .

- Statistical optimization : Apply Design of Experiments (DoE) to evaluate temperature, solvent polarity, and stoichiometry effects on yield .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Degradation pathways : Hydrolysis of the ester or dimethylamino group in humid environments.

- Mitigation : Store under inert gas (N) at −20°C in amber vials. Monitor stability via periodic NMR .

Q. How can multicomponent reactions (MCRs) expand the utility of this compound in heterocyclic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.